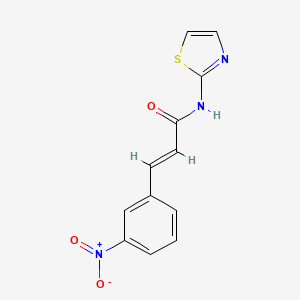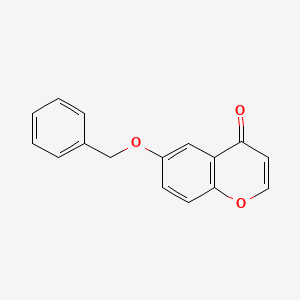![molecular formula C18H20N2O4 B11999527 N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: This can be achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Condensation with Hydrazine Derivative: The resulting 2-(2,4-dimethylphenoxy)-acetic acid is then reacted with a hydrazine derivative, such as 1-(2,5-dihydroxyphenyl)-ethanone, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Gene Expression Modulation: The compound may influence the expression of certain genes, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: A precursor in the synthesis of the target compound.
1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE: Another precursor in the synthesis.
Phenoxyacetic Acid Derivatives: A class of compounds with similar structures and properties.
Uniqueness
2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and hydrazide functionalities make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H20N2O4 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-11-4-7-17(12(2)8-11)24-10-18(23)20-19-13(3)15-9-14(21)5-6-16(15)22/h4-9,21-22H,10H2,1-3H3,(H,20,23)/b19-13+ |
Clave InChI |
DZYFNWSIQBFEIG-CPNJWEJPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=C(C=CC(=C2)O)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=C(C=CC(=C2)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)
![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)
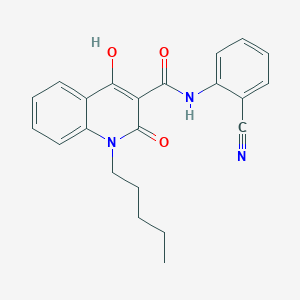
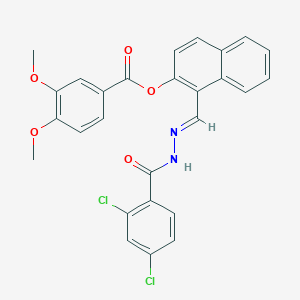
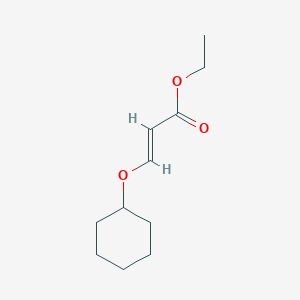


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione](/img/structure/B11999517.png)
